- Nucleic acid related compounds. 96. Synthesis of sugar-modified 2,6-diaminopurine and guanine nucleosides from guanosine via transformations of 2-aminoadenosine and enzymic deamination with adenosine deaminase, Canadian Journal of Chemistry, 1997, 75(6), 762-767
Cas no 961-07-9 (2'-Deoxyguanosine)
2'-Deoxyguanosine Chemical and Physical Properties
Names and Identifiers
-
- 2'-Deoxyguanosine
- 2'-DEOXY-D-GUANOSINE
- 9-(2'-DEOXY-BETA-D-RIBOFURANOSYL)GUANINE
- A-2'-DEOXYGUANOSINE
- DEOXYGUANOSINE-2'
- GUANINE DESOXYRIBOSIDE
- 2’-deoxy-guanosin
- 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-beta-D-ribofuranosyl)-deoxyephedrinearenol2’-deoxyguanosine
- deoxyguanosine
- Desoxyguanosine
- Guanine deoxy nucleoside
- Guanine deoxyriboside
- Guanine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-guaninedeoxyriboside
- Guanosine, 2'-deoxy-NSC 22837
- 9-(2-Deoxy-β-D-ribofuranosyl)guanine
- Guanine-2'-deoxyriboside
- 2`-Deoxyguanosine
- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one hydrate
- 2'-Deoxyguanosine hydrate
- 2'-Deoxyguanosine Monohydrate
- 2-Deoxyguanosine Hydrate
- AMMoniuM nitrate -15N2
- 9-(2-Deoxy-beta-D-ribofuranosyl)guanine hydrate
- Guanine-2'-deoxyriboside monohydrate
- 9-(2-Deoxy-beta-D-ribofuranosyl)guanine
- 2-dG
- Guanosine, 2'-deoxy-
- 2'-DEOXY-GUANOSINE
- 2;-Deoxyguanosine
- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- Guanine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-beta-D-ribofuranosyl)-
- G9481N71RO
- C00330
- 9-(2-Deoxy-b-D-erythro-pentofuranosyl)guanine
- 2'-Deoxyguanosine hyd
- 2′-Deoxyguanosine hydrate
- 2′-Deoxyguanosine (ACI)
- 11: PN: EP4155418 SEQID: 65 claimed sequence
- 13: PN: CN104513856 PAGE: 2 claimed sequence
- 212: PN: WO2012148497 TABLE: 6 claimed sequence
- 2′-Deoxyguanine
- 4: PN: WO2022090733 SEQID: 576 claimed sequence
- 59: PN: WO2022263569 PAGE: 208 claimed sequence
- 6: PN: US20230098408 SEQID: 65 claimed sequence
- 9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine
- D
- Guanine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
- MeSH ID: D003849
- NSC 22837
- AB00682067-01
- YKBGVTZYEHREMT-UHFFFAOYSA-N
- SY019850
- Guanine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
- 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-.beta.-D-ribofuranosyl)-
- Oprea1_013861
- YKBGVTZYEHREMT-UHFFFAOYSA-
- NCGC00096112-01
- DTXSID00862488
- 2-amino-9-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
- MFCD00080300
- 686353-29-7
- AKOS016368229
- Oprea1_263480
- NSC-22837
- InChI=1/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)
- Oprea1_301732
- SCHEMBL10068103
- 2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- 2-Amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- AKOS015997869
- 2 inverted exclamation mark -Deoxyguanosine(contains <7%H2O)
- 2'-Deoxyguanosine-15N5
- 2-Amino-9-(2-deoxypentofuranosyl)-9H-purin-6-ol
- NSC22837
- NS00008000
- HMS3369B16
-
- MDL: MFCD00080300
- Inchi: 1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
- InChI Key: YKBGVTZYEHREMT-KVQBGUIXSA-N
- SMILES: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC1=2
- BRN: 39814
Computed Properties
- Exact Mass: 285.10700
- Monoisotopic Mass: 267.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 135
- Surface Charge: 0
- Tautomer Count: 6
- Molecular Weight: 267.24
Experimental Properties
- Color/Form: 300°C
- Density: 1.3382 (rough estimate)
- Melting Point: 300 ºC
- Boiling Point: 725.5°C at 760 mmHg
- Flash Point: 725.5°Cat760mmHg
- Refractive Index: -42 ° (C=0.2, 1mol/L NaOH)
- Solubility: NH4OH 1 M: 50 mg/mL, clear to very faintly turbid, yellow to brown
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 148.51000
- LogP: -1.14060
- Solubility: Soluble in water. It is easily hydrolyzed by dilute inorganic acids.
2'-Deoxyguanosine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:10-23
- RTECS:MF8760000
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2'-Deoxyguanosine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2'-Deoxyguanosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0052-25g |
2'-Deoxyguanosine |
961-07-9 | 98.0%(T) | 25g |
¥3950.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0052-5g |
2'-Deoxyguanosine |
961-07-9 | 98.0%(T) | 5g |
¥990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0052-1g |
2'-Deoxyguanosine |
961-07-9 | 98.0%(T) | 1g |
¥400.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D252A-1g |
2'-Deoxyguanosine |
961-07-9 | 98% | 1g |
¥162.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D252A-25g |
2'-Deoxyguanosine |
961-07-9 | 98% | 25g |
¥790.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D252A-5g |
2'-Deoxyguanosine |
961-07-9 | 98% | 5g |
¥315.0 | 2022-05-30 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BT0475-100mg |
2'-Deoxyguanosine |
961-07-9 | 100mg |
¥80元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BT0475-1g |
2'-Deoxyguanosine |
961-07-9 | 1g |
¥450元 | 2023-09-15 | ||
| Fluorochem | 079106-1g |
2'-Deoxyguanosine |
961-07-9 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079106-5g |
2'-Deoxyguanosine |
961-07-9 | 95% | 5g |
£17.00 | 2022-03-01 |
2'-Deoxyguanosine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Catalysts: Adenosine deaminase Solvents: Water ; 13 h, 7.8 atm, 40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 2 min, reflux
- Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II, Bioscience, 2003, 67(5), 989-995
Production Method 3
Production Method 4
Production Method 5
Production Method 6
- Radical-based alkylation of guanine derivatives in aqueous medium, Organic & Biomolecular Chemistry, 2011, 9(9), 3494-3498
Production Method 7
- Enzymic manufacture of glyoxal-guanosines and preparation of guanosines from them, Japan, , ,
Production Method 8
- Modification of guanine bases: reaction of guanine nucleosides with aryl and chlorosulfonyl isocyanates, Tetrahedron Letters, 1989, 30(4), 467-70
Production Method 9
- The thermal N9/N7 isomerization of N2-acylated 2'-deoxyguanosine derivatives in the melt and in solution, Helvetica Chimica Acta, 2002, 85(1), 388-398
Production Method 10
- Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside, World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) , Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ; 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 24 h, pH 10, 45 °C
1.5 Reagents: Potassium carbonate Solvents: Water ; pH 10, rt → 4 °C
1.6 Reagents: Hydrochloric acid Solvents: Water
- Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366
Production Method 12
- Immobilization and Stabilization of Recombinant Multimeric Uridine and Purine Nucleoside Phosphorylases from Bacillus subtilis, Biomacromolecules, 2004, 5(6), 2195-2200
Production Method 13
- One-step enzymatic synthesis of nucleosides from low water-soluble purine bases in non-conventional media, Bioresource Technology, 2012, 115, 63-69
Production Method 14
Production Method 15
1.2 Solvents: Dichloromethane , Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
- Preparation of deoxynucleosides via homolytic deoxygenation reactions, World Intellectual Property Organization, , ,
2'-Deoxyguanosine Raw materials
- Guanosine
- α-D-erythro-Pentofuranose, 2-deoxy-, 1-(dihydrogen phosphate), diammonium salt (9CI)
- Guanosine, 2′-deoxy-N-(4-methylbenzoyl)-, 3′,5′-bis(4-methylbenzoate)
- 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one
- 2'-Deoxyuridine
- 2,6-Diaminopurine
- Guanine
- (2R,3S,5R)-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- [1,3,5]Triazino[1,2-a]purine-6,8,10(7H)-trione, 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,5-dihydro-7-phenyl-
- 8-Bromo-2’-deoxyguanosine
- Guanosine, 3′,5′-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-, 2′-[O-[3-(1,1-dimethylethyl)phenyl] carbonothioate]
- Thymidine
2'-Deoxyguanosine Preparation Products
2'-Deoxyguanosine Suppliers
2'-Deoxyguanosine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2'-Deoxyguanosine
Introduction to 2'-Deoxyguanosine (CAS No. 961-07-9): Applications and Recent Research Developments
2'-Deoxyguanosine (CAS No. 961-07-9) is a fundamental nucleoside that plays a critical role in the field of biochemistry and pharmaceutical research. As a purine derivative, it is a key component of DNA and RNA, serving as a precursor in the synthesis of nucleic acids. The compound's unique structure, characterized by a guanine base attached to a deoxyribose sugar, makes it indispensable in various biological processes and therapeutic applications.
The significance of 2'-Deoxyguanosine (CAS No. 961-07-9) extends beyond its structural role in nucleic acids. It has garnered considerable attention in the pharmaceutical industry due to its potential applications in drug development, particularly in the synthesis of antiviral and anticancer agents. The compound's ability to mimic natural nucleosides has led to its exploration as an intermediate in the creation of nucleoside analogs, which are known for their ability to interfere with viral replication and tumor growth.
In recent years, advancements in synthetic chemistry have enhanced the production and purification of 2'-Deoxyguanosine (CAS No. 961-07-9), making it more accessible for research and industrial use. These improvements have facilitated the development of novel therapeutic strategies, particularly in the treatment of genetic disorders and infectious diseases. The compound's stability and reactivity under various conditions have also been optimized, allowing for more efficient incorporation into complex molecular architectures.
One of the most promising areas of research involving 2'-Deoxyguanosine (CAS No. 961-07-9) is its application in antiviral therapies. Viruses such as HIV and hepatitis B rely heavily on host cellular machinery to replicate, often utilizing natural nucleosides for their genetic material. By incorporating modified versions of 2'-Deoxyguanosine (CAS No. 961-07-9) into antiviral drugs, researchers can disrupt viral replication cycles without significantly affecting host cells. This approach has led to the development of several potent antiviral agents that have demonstrated high efficacy in clinical trials.
The field of oncology has also seen significant advancements through the use of 2'-Deoxyguanosine (CAS No. 961-07-9) derivatives. Cancer cells often exhibit altered nucleotide metabolism, leading to an overproduction or underutilization of purine nucleosides. Therapeutic agents designed to target these metabolic pathways can selectively inhibit tumor growth while minimizing side effects on healthy tissues. For instance, certain 2'-Deoxyguanosine (CAS No. 961-07-9) analogs have been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms.
Moreover, 2'-Deoxyguanosine (CAS No. 961-07-9) has found utility in diagnostic applications, particularly in nucleic acid-based tests such as PCR (Polymerase Chain Reaction). The compound serves as a reference standard for ensuring the accuracy and reliability of these diagnostic assays. Its high purity and well-characterized properties make it an ideal candidate for quality control purposes in clinical laboratories.
Recent studies have explored the potential of 2'-Deoxyguanosine (CAS No. 961-07-9) in gene therapy and regenerative medicine. By incorporating modified nucleosides into viral vectors or non-viral delivery systems, researchers aim to deliver therapeutic genes to target cells efficiently. The compound's ability to integrate into DNA without causing significant off-target effects has made it a valuable tool in gene editing technologies such as CRISPR-Cas9 systems.
The chemical synthesis of 2'-Deoxyguanosine (CAS No. 961-07-9) has been refined through innovative methodologies that enhance yield and scalability. Techniques such as solid-phase synthesis and enzymatic catalysis have enabled the production of large quantities of high-purity material, meeting the demands of industrial applications. These advancements have not only reduced costs but also improved the reproducibility of experiments involving 2'-Deoxyguanosine (CAS No. 961-07-9).
The future prospects for 2'-Deoxyguanosine (CAS No. 961-07-9) are vast, with ongoing research focusing on expanding its applications across multiple disciplines. Innovations in drug delivery systems, personalized medicine, and synthetic biology are expected to further leverage the potential of this versatile compound. As our understanding of biological processes continues to evolve, so too will the therapeutic applications derived from 2'-Deoxyguanosine (CAS No. 961-07-9).
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